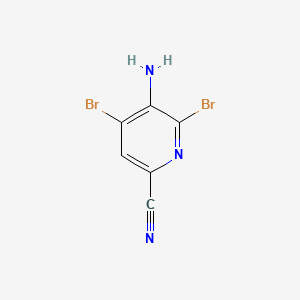
5-Amino-4,6-dibromopyridine-2-carbonitrile
Descripción general
Descripción
5-Amino-4,6-dibromopyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3Br2N3 It is a derivative of pyridine, characterized by the presence of amino, bromine, and nitrile functional groups
Aplicaciones Científicas De Investigación
5-Amino-4,6-dibromopyridine-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromopyridine-2-carbonitrile typically involves the bromination of 5-amino-2-chloropyridine followed by a cyanation reaction. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The cyanation step can be achieved using copper(I) cyanide (CuCN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4,6-dibromopyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation and sodium thiolate (NaSR) for thiolation.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide would yield 5-amino-4,6-dimethoxypyridine-2-carbonitrile, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-amino-4,6-diphenylpyridine-2-carbonitrile.
Mecanismo De Acción
The mechanism of action of 5-Amino-4,6-dibromopyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of bromine atoms and the nitrile group can enhance its binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-chloropyridine: Similar in structure but with chlorine instead of bromine atoms.
4,6-Dibromo-2-cyanopyridine: Lacks the amino group present in 5-Amino-4,6-dibromopyridine-2-carbonitrile.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and a nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
5-amino-4,6-dibromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-3(2-9)11-6(8)5(4)10/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFZNHBISANEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=C1Br)N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
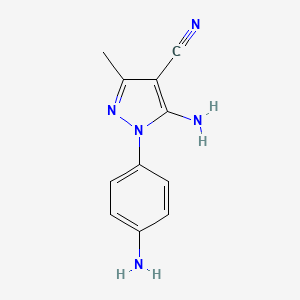
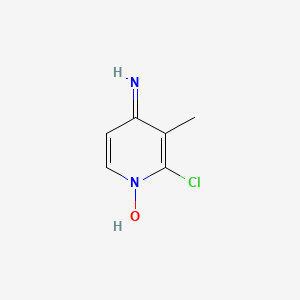
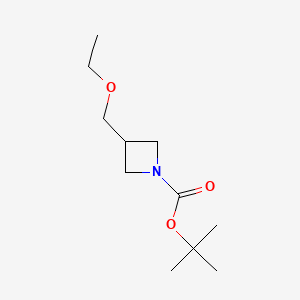
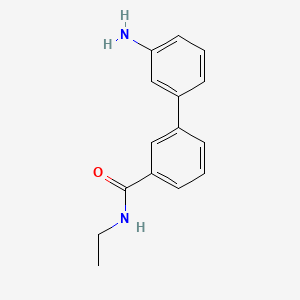
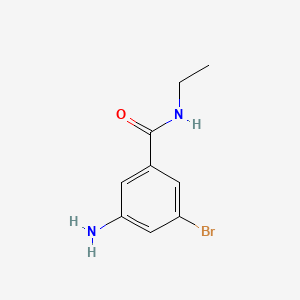
![[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B581700.png)



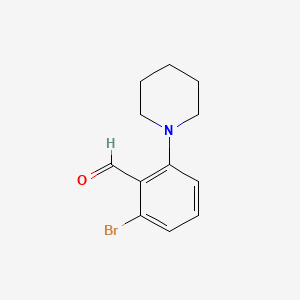

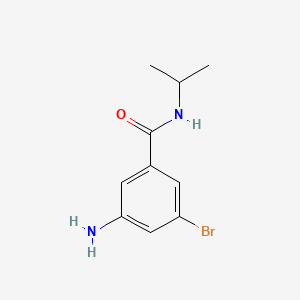
![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

